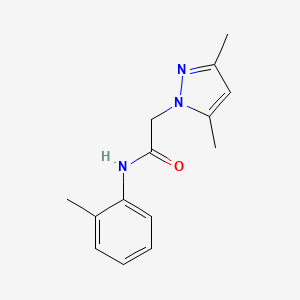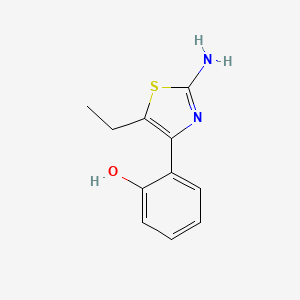![molecular formula C18H24N2O2 B6632991 N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as an analgesic drug. ABT-594 belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties in animal models.
Mecanismo De Acción
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide acts as an agonist at nicotinic acetylcholine receptors, which are found throughout the nervous system. The activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been shown to produce potent analgesic effects in animal models, with a mechanism of action that is distinct from other analgesic drugs. N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been shown to produce a range of other effects, including the release of several neurotransmitters and the modulation of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide for lab experiments is its potent analgesic effects, which make it a useful tool for studying pain perception. However, N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been shown to produce a range of other effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the study of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide. One area of interest is the development of more selective nicotinic acetylcholine receptor agonists, which may have fewer side effects than N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide. Another area of interest is the development of new analgesic drugs that target different mechanisms of pain perception, which may be more effective than N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide for certain types of pain. Finally, the study of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide may continue to provide insights into the complex mechanisms of pain perception and the regulation of neurotransmitter release in the nervous system.
Métodos De Síntesis
The synthesis of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide involves several steps, including the preparation of the starting materials and the coupling of the two key components. The starting materials are 4-methylpiperidine and cyclobutanecarboxylic acid, which are reacted to form the corresponding amide. This amide is then coupled with a phenyl carbamate to form N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide.
Aplicaciones Científicas De Investigación
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been extensively studied for its potential as an analgesic drug, particularly for the treatment of chronic pain. Animal studies have shown that N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has potent analgesic effects, with a mechanism of action that is distinct from other analgesic drugs. N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been studied for its potential as a treatment for nicotine addiction, due to its activity at nicotinic acetylcholine receptors.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-9-11-20(12-10-13)18(22)15-7-2-3-8-16(15)19-17(21)14-5-4-6-14/h2-3,7-8,13-14H,4-6,9-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFXHMSWZWYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)




![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
